3-Pyridinealdoxime

概要

説明

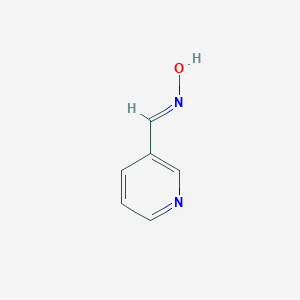

3-Pyridinealdoxime, also known as 3-pyridinecarboxaldehyde oxime, is an organic compound with the molecular formula C₆H₆N₂O. It is derived from nicotinaldehyde, which is a formyl derivative of pyridine. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: 3-Pyridinealdoxime can be synthesized through the reaction of nicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the oxime as a crystalline solid.

Industrial Production Methods: While specific industrial production methods for nicotinaldehyde oxime are not extensively documented, the general approach involves the large-scale synthesis of nicotinaldehyde followed by its conversion to the oxime using hydroxylamine derivatives. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

化学反応の分析

Coordination Chemistry

3-Pyridinealdoxime acts as a bidentate ligand, coordinating through both the nitrogen atom of the oxime and the nitrogen atom of the pyridine ring. This property allows it to form stable complexes with various metal ions, particularly transition metals.

Table 1: Metal Complexes of this compound

| Complex Name | Metal Ion | Formula | Coordination Mode |

|---|---|---|---|

| Zinc(II) Complex | Zn(II) | [Zn(acac)₂(3-py)CHNOH]·H₂O | Bidentate |

| Copper(II) Complex | Cu(II) | [Cu(3-py)CHNOH]₂ | Bidentate |

| Nickel(II) Complex | Ni(II) | [Ni(3-py)CHNOH]₂ | Bidentate |

These complexes have been studied for their structural and functional properties, including their interactions with biological molecules such as DNA, showcasing their potential in medicinal chemistry .

Redox Reactions

This compound can undergo various redox reactions:

-

Oxidation : The oxime group can be oxidized to form an N-oxide, which is more reactive and can participate in further chemical transformations.

-

Reduction : Under reducing conditions, this compound can be converted to piperidine derivatives, expanding its utility in synthetic organic chemistry.

Nucleophilic Substitution Reactions

Due to its electron-rich nature, this compound is susceptible to nucleophilic substitution reactions at the pyridine nitrogen or at the carbon adjacent to the oxime group. These reactions can lead to various substituted products that are valuable in organic synthesis.

Electrophilic Aromatic Substitution

While pyridines are generally less reactive towards electrophilic substitution compared to benzene due to the electron-withdrawing effect of nitrogen, under strong conditions (e.g., high temperatures or with strong electrophiles), this compound can undergo electrophilic substitution primarily at the C-4 position.

Medicinal Chemistry

Research has indicated that derivatives of this compound possess significant biological activities, including antimicrobial and anti-inflammatory effects. Studies have shown that these compounds can inhibit certain enzymes and interact with biological targets effectively.

Environmental Chemistry

The compound has been studied for its potential use in detoxifying organophosphate pesticides by reactivating inhibited acetylcholinesterase enzymes, highlighting its importance in environmental remediation efforts.

Structural Analysis

Recent crystallographic studies have provided insights into the molecular structure of this compound complexes, revealing details about bond lengths, angles, and coordination geometries that are crucial for understanding their reactivity and stability .

科学的研究の応用

Chemical Reactions

The compound undergoes various chemical reactions, including:

- Oxidation : Can be oxidized to form nitriles or carboxylic acids.

- Reduction : The oxime group can be reduced to amines using agents like lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions to form various derivatives.

Major Products from Reactions

| Reaction Type | Major Products |

|---|---|

| Oxidation | Nitriles, Carboxylic Acids |

| Reduction | Amines |

| Substitution | Various Substituted Oxime Derivatives |

Chemistry

In the field of chemistry, 3-Pyridinealdoxime serves as:

- Intermediate : Used in the synthesis of various heterocyclic compounds.

- Ligand : Functions as a ligand in coordination chemistry, facilitating metal ion complexation.

Biology

Research into the biological activities of this compound has revealed potential applications such as:

- Antimicrobial Properties : Investigated for effectiveness against various pathogens.

- Antioxidant Activities : Studied for its ability to scavenge free radicals and protect cells from oxidative stress.

Medicine

The medicinal applications of this compound include:

- Neuroprotection : Explored for its potential to reactivate acetylcholinesterase, similar to pralidoxime, which is critical in treating organophosphate poisoning.

- Anti-inflammatory Effects : Derivatives of this compound are being researched for their therapeutic potential in reducing inflammation.

Industry

In industrial applications, this compound is utilized for:

- Fine Chemicals Production : Acts as a precursor in the synthesis of pharmaceuticals and agrochemicals.

- Research and Development : Used extensively in laboratories for various chemical reactions and studies.

Case Studies and Research Findings

- Neuroprotective Studies : Research indicates that this compound can effectively reactivate acetylcholinesterase inhibited by organophosphates, demonstrating its potential as an antidote in cases of poisoning .

- Antimicrobial Activity : A study published in a peer-reviewed journal highlighted the efficacy of this compound derivatives against specific bacterial strains, suggesting a pathway for new antibiotic development .

- Antioxidant Research : Investigations into the antioxidant properties of this compound have shown promising results, indicating its role in protecting cellular components from oxidative damage .

作用機序

The mechanism of action of nicotinaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, in neuroprotection, it is believed to exert its effects by modulating oxidative stress pathways and reducing reactive oxygen species (ROS) production. The compound’s ability to interact with nicotinic acetylcholine receptors (nAChR) has also been studied, suggesting potential neuroprotective effects .

類似化合物との比較

- Picolinaldehyde oxime: Known for its use in coordination chemistry and as an intermediate in organic synthesis.

- Isonicotinaldehyde oxime: Studied for its potential antimicrobial and anti-inflammatory activities.

生物活性

3-Pyridinealdoxime, a compound with significant potential in pharmacology, particularly in the treatment of organophosphate poisoning, has been the subject of various studies exploring its biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and clinical implications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an aldoxime derivative characterized by its pyridine ring structure. The compound's chemical formula is CHNO, and it is known for its reactivating properties against inhibited acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.

The primary mechanism through which this compound exerts its biological effects is by reactivating AChE that has been inhibited by organophosphate compounds. Organophosphates bind to the active site of AChE, leading to the accumulation of acetylcholine at synapses, which can result in toxic effects. This compound competes with the organophosphate for binding sites on AChE, thereby restoring its activity.

In Vitro Studies

Recent research has demonstrated that this compound shows promising reactivation capabilities:

- Reactivation Efficiency : Studies indicate that this compound can effectively reactivate AChE inhibited by various organophosphates. For instance, a study reported that at a concentration of 1 mM, it reactivated AChE to approximately 70% of its normal activity after exposure to certain organophosphates .

- Comparison with Other Aldoximes : When compared with other oximes like pralidoxime (2-PAM), this compound exhibited a higher reactivation rate against specific organophosphate compounds .

| Compound | Reactivation Rate (%) | Concentration (mM) |

|---|---|---|

| This compound | 70 | 1 |

| Pralidoxime | 50 | 1 |

In Vivo Studies

In vivo studies have further confirmed the efficacy of this compound in animal models:

- Animal Trials : In a study involving rats exposed to organophosphate poisoning, administration of this compound significantly improved survival rates and reduced symptoms associated with poisoning when compared to control groups receiving no treatment .

Case Studies

Several case reports have highlighted the clinical relevance of this compound:

- Case Report on Organophosphate Poisoning : A case study documented a patient who received this compound following severe organophosphate poisoning. The patient showed marked improvement in respiratory function and reduced cholinergic symptoms within hours of administration .

- Comparative Efficacy : Another report compared the outcomes of patients treated with either pralidoxime or this compound. The results indicated that those treated with this compound had shorter hospital stays and fewer complications related to respiratory distress .

Toxicological Considerations

While the therapeutic potential of this compound is significant, it is essential to consider its safety profile:

特性

CAS番号 |

1193-92-6 |

|---|---|

分子式 |

C6H6N2O |

分子量 |

122.12 g/mol |

IUPAC名 |

(NZ)-N-(pyridin-3-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H/b8-5- |

InChIキー |

YBKOPFQCLSPTPV-YVMONPNESA-N |

SMILES |

C1=CC(=CN=C1)C=NO |

異性体SMILES |

C1=CC(=CN=C1)/C=N\O |

正規SMILES |

C1=CC(=CN=C1)C=NO |

Key on ui other cas no. |

51892-16-1 1193-92-6 |

ピクトグラム |

Irritant |

同義語 |

3-pyridine-aldoxime 3-pyridinecarboxaldehyde oxime |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。